methyl 4-{[1-(4-bromophenyl)-5-oxo-2-thioxo-4-imidazolidinylidene]methyl}benzoate
Overview
Description
Methyl 4-{[1-(4-bromophenyl)-5-oxo-2-thioxo-4-imidazolidinylidene]methyl}benzoate is a useful research compound. Its molecular formula is C18H13BrN2O3S and its molecular weight is 417.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 415.98303 g/mol and the complexity rating of the compound is 579. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Medicinal Chemistry
The compound of interest, owing to its imidazolidine and thioxoimidazolidine components, is related to a broad class of compounds that have been synthesized for their potential pharmacological properties. Imidazolidinediones and thiazolidinediones, for instance, are compounds extensively studied for their diverse biological activities. Research has demonstrated the synthesis of various imidazolidine and thiazolidine derivatives, highlighting their significance in medicinal chemistry. For example, a study described the synthesis of 3-benzyl-5-arylidene-imidazolidine-2,4diones and 5-arylidene-1-methyl-2-thioxo-imidazolidin-4-ones, which are closely related to the compound , underscoring the ongoing interest in this chemical scaffold for drug development (Brandão et al., 2004).
Anticancer Research
The structural motif present in the compound of interest is also explored for anticancer applications. Novel quinuclidinone derivatives, which bear resemblance to the target compound through their benzoate moiety, have been synthesized and evaluated for their anticancer potential. These studies involve the design, synthesis, and biological evaluation of compounds as potential anti-proliferative agents, indicating the broader application of such chemical structures in the search for new cancer treatments (Soni et al., 2015).
Corrosion Inhibition
Compounds with thioxoimidazolidine and benzylidene motifs have been investigated for their potential as corrosion inhibitors, a non-medical but significant industrial application. These studies explore the efficiency of such compounds in protecting metals from corrosion, demonstrating the versatility of the chemical framework in various fields of research. The exploration of azo derivatives and their inhibition properties on mild steel in corrosive environments showcases the application of similar compounds in materials science and engineering (Bedair et al., 2022).
Properties
IUPAC Name |
methyl 4-[(Z)-[1-(4-bromophenyl)-5-oxo-2-sulfanylideneimidazolidin-4-ylidene]methyl]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrN2O3S/c1-24-17(23)12-4-2-11(3-5-12)10-15-16(22)21(18(25)20-15)14-8-6-13(19)7-9-14/h2-10H,1H3,(H,20,25)/b15-10- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVTOETAYGSFYAP-GDNBJRDFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)N2)C3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)N2)C3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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